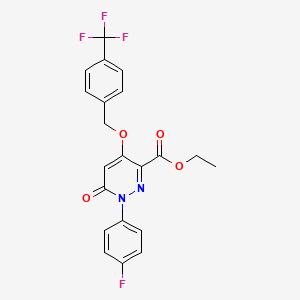

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-6-oxo-4-[[4-(trifluoromethyl)phenyl]methoxy]pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N2O4/c1-2-30-20(29)19-17(31-12-13-3-5-14(6-4-13)21(23,24)25)11-18(28)27(26-19)16-9-7-15(22)8-10-16/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEBGPRCWWSHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and further functionalization to introduce the trifluoromethylbenzyl group . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to induce apoptosis in various cancer cell lines. A study highlighted the effectiveness of these compounds in inhibiting tumor growth in xenograft models, suggesting their potential as anticancer agents .

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Research has demonstrated that similar dihydropyridazine derivatives can selectively inhibit specific kinases, leading to reduced proliferation of cancer cells .

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. Compounds with similar structures have shown promise against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that related compounds can mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a preclinical trial involving xenograft models of breast cancer, this compound was administered at varying doses. Results showed a dose-dependent reduction in tumor size compared to control groups, with significant apoptosis observed through histological analysis .

Case Study 2: Neuroprotection

A study explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. Administration resulted in improved cognitive function and reduced markers of oxidative stress compared to untreated controls, indicating potential therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with various substituents, such as:

- Ethyl 1-(4-chlorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate

- Ethyl 1-(4-bromophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Uniqueness

What sets Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazine derivatives. Its unique structural features, including a fluorinated phenyl group and a trifluoromethylbenzyl moiety, suggest potential biological activities that warrant detailed investigation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The general synthetic route includes the condensation of ethyl carbazate with appropriate carbonyl compounds under acidic or basic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits significant pharmacological properties, particularly in anti-inflammatory and anticancer activities.

The proposed mechanism of action involves the inhibition of specific enzymes and receptors associated with inflammatory pathways. The compound may act as a phosphodiesterase (PDE) inhibitor, which can elevate intracellular cAMP levels, thereby modulating inflammatory cytokine production such as TNF-α and IL-6 .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of related compounds, it was found that dihydropyridazine derivatives demonstrated potent inhibition of pro-inflammatory cytokines in vitro. The compound showed a significant reduction in TNF-α levels in macrophage cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Properties

Another study evaluated the anticancer activity of similar dihydropyridazine derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Data Tables

Q & A

Q. What are the optimal synthetic routes for this compound, considering challenges posed by the trifluoromethyl and fluorophenyl substituents?

- Methodological Answer : A two-step approach is recommended:

Nucleophilic Substitution : Introduce the benzyloxy group via reaction of the hydroxyl precursor with 4-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C, ensuring controlled anhydrous conditions to avoid ester hydrolysis .

Esterification : Use ethyl chloroformate under Schotten-Baumann conditions (pH 8–9) to esterify the carboxylate intermediate, followed by silica gel chromatography (hexane:EtOAc, 3:1) for purification .

Key Challenges : The electron-withdrawing trifluoromethyl group may slow nucleophilic substitution; elevated temperatures (80–100°C) and prolonged reaction times (12–24 hr) improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>95%) and detect residual solvents .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the fluorophenyl (δ ~7.2–7.4 ppm, doublet) and trifluoromethyl benzyloxy (δ ~4.8 ppm, singlet) groups .

- FT-IR : Verify ester C=O stretching (~1740 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions in the dihydropyridazine core) .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis and photodegradation. Pre-dry storage containers to avoid moisture ingress, which can hydrolyze the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for diastereomers formed during synthesis?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE correlations between the benzyloxy CH₂ and pyridazine protons) to assign stereochemistry .

- Chiral HPLC : Separate enantiomers using a Chiralpak IG column (hexane:IPA, 85:15) to quantify diastereomeric excess .

- Dynamic NMR (DNMR) : Probe rotational barriers of the trifluoromethylbenzyloxy group to distinguish conformational isomers .

Q. What strategies mitigate ester group hydrolysis under basic reaction conditions?

- Methodological Answer :

- Protective Groups : Temporarily protect the ester as a tert-butyl ester (acid-labile) during base-mediated steps .

- pH Control : Use buffered conditions (pH 7–8) for nucleophilic substitutions to balance reactivity and ester stability .

- Alternative Solvents : Replace polar aprotic solvents (DMF) with THF or toluene to reduce hydrolysis rates .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The CF₃ group withdraws electrons, reducing pyridazine ring basicity and directing electrophilic attacks to the 4-fluorophenyl moiety .

- Hammett Studies : Compare substituent effects using σₚ values (CF₃: σₚ = 0.88) to predict regioselectivity in cross-coupling reactions .

Q. How to design a study probing the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Biochemical Assays : Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases), leveraging the fluorophenyl group’s π-stacking potential .

- Isotopic Labeling : Synthesize a ¹⁸O-labeled ester to track hydrolysis in cell lysates via LC-MS .

- Mutagenesis : Co-crystallize the compound with mutant enzymes to identify key binding residues (e.g., His or Asp) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.